Copper sodium cyanide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Copper sodium cyanide is a chemical compound that is commonly used in various scientific research applications. It is a white crystalline powder that is highly soluble in water and has a molecular formula of CuNa2CN. This compound is known for its ability to react with metals and form complex compounds, making it a valuable tool in the field of chemistry.

科学的研究の応用

1. Copper Cyanide in Mining Industry

Copper sodium cyanide is prominently used in the mining industry, particularly in the extraction of precious metals. When processing minerals for gold extraction, copper species can react with cyanide, forming copper cyanide complexes. These complexes can be problematic, causing high cyanide consumption. Research has explored the removal of these complexes using quaternary ammonium salts, facilitating the recycling of cyanide in the extraction process (Alonso-González et al., 2013).

2. Photocatalytic Degradation of Cyanide

Another application involves the photocatalytic degradation of cyanide in water using ultraviolet-irradiated TiO2 catalysts. This process effectively destroys both free and complex cyanide, including those bound with copper, converting them into harmless substances without leaving residual chemicals (Barakat et al., 2004).

3. Copper(I) Cyanide in Chemistry

Copper(I) cyanide plays a significant role in organic, organometallic, and supramolecular chemistry. Its solid-phase and derivatives often exhibit oligomeric or polymeric structures. Understanding its molecular structure has been crucial for various chemical applications (Grotjahn et al., 2002).

4. Copper Recovery and Cyanide Reclamation

Processes for copper recovery and cyanide reclamation from effluents have been developed. These include techniques like acidification and electrolytic methods, enabling the simultaneous destruction of cyanide and recovery of copper, which is crucial for both economic and environmental reasons (Parga et al., 2011).

5. Detection of Cyanide in Biological Samples

Copper sodium cyanide complexes are also used in the detection of toxic cyanide in aqueous mediums and biological samples. The detection is facilitated by the selective binding behavior and spectral changes upon cyanide interaction, allowing for efficient monitoring of cyanide levels (Kaushik et al., 2016).

特性

CAS番号 |

14264-31-4 |

|---|---|

製品名 |

Copper sodium cyanide |

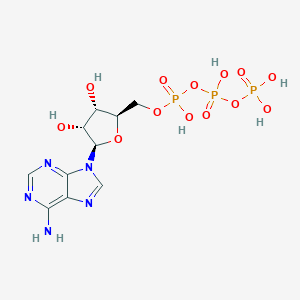

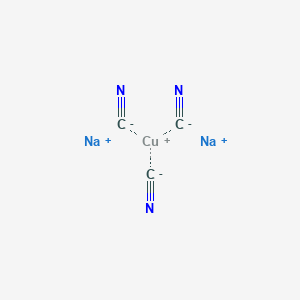

分子式 |

C3CuN3Na2 |

分子量 |

187.58 g/mol |

IUPAC名 |

disodium;copper(1+);tricyanide |

InChI |

InChI=1S/3CN.Cu.2Na/c3*1-2;;;/q3*-1;3*+1 |

InChIキー |

JXWXJWOMXJKLOG-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Cu+] |

正規SMILES |

[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Cu+] |

その他のCAS番号 |

14264-31-4 |

物理的記述 |

Sodium cuprocyanide, solid appears as a white powder. Decomposes at 212°F. Toxic by inhalation, ingestion and skin absorption through open wounds. Reacts with acids to evolve hydrogen cyanide, which is a highly toxic and flammable. Used for preparing and maintaining copper plating baths. Sodium cuprocyanide, solution appears as a colorless to light yellow liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. |

ピクトグラム |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)